molecular formula C9H13Cl B14583041 6-Chloro-6-methyloct-1-en-7-yne CAS No. 61422-81-9

6-Chloro-6-methyloct-1-en-7-yne

Cat. No.: B14583041
CAS No.: 61422-81-9
M. Wt: 156.65 g/mol
InChI Key: ODZZJZJAAXABRK-UHFFFAOYSA-N
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Description

6-Chloro-6-methyloct-1-en-7-yne is an organochlorine compound featuring an unsaturated hydrocarbon backbone with both alkene (C=C) and alkyne (C≡C) functional groups. Its structure comprises an eight-carbon chain (octane) with a chlorine atom and a methyl group substituted at the sixth carbon, an alkene at position 1, and an alkyne at position 7. This combination of substituents and unsaturated bonds imparts unique reactivity and physicochemical properties, making it a subject of interest in synthetic organic chemistry.

Properties

CAS No.

61422-81-9

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

6-chloro-6-methyloct-1-en-7-yne

InChI

InChI=1S/C9H13Cl/c1-4-6-7-8-9(3,10)5-2/h2,4H,1,6-8H2,3H3

InChI Key

ODZZJZJAAXABRK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)(C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-methyloct-1-en-7-yne typically involves the chlorination of 6-methyloct-1-en-7-yne. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-methyloct-1-en-7-yne can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst can be used for addition reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atom.

    Addition: Dihalogenated or hydrogenated products.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.

Scientific Research Applications

6-Chloro-6-methyloct-1-en-7-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-6-methyloct-1-en-7-yne involves its interaction with various molecular targets. The chlorine atom and the unsaturated bonds in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Replaces the chlorine atom in the target compound with a second methyl group.
  • Molecular Formula : C₁₀H₁₆ (vs. C₉H₁₃Cl for the target).
  • Molecular Weight : 136.24 g/mol (vs. 156.45 g/mol for the target).

Key Inferred Properties :

  • Polarity : The absence of chlorine reduces polarity, making 6,6-dimethyloct-1-en-7-yne more hydrophobic than its chlorinated analog.
  • Reactivity : Electron-donating methyl groups may stabilize carbocation intermediates during electrophilic addition reactions at the alkyne or alkene sites. In contrast, the chlorine atom in the target compound likely withdraws electrons, enhancing electrophilicity at the triple bond.

Research Implications :
The dimethyl analog’s simpler substitution pattern may favor applications in polymer precursors or hydrophobic materials, whereas the chloro-methyl variant’s polarity could suit catalytic or pharmaceutical intermediates.

Hept-6-yn-1-amine Hydrochloride ()

Structural Differences :

  • Functional Groups : Features an amine (-NH₂) and hydrochloride salt instead of chlorine and methyl groups.
  • Molecular Formula : C₇H₁₄ClN (vs. C₉H₁₃Cl for the target).
  • Molecular Weight : 147.65 g/mol (vs. 156.45 g/mol).

Key Inferred Properties :

  • Solubility: The ionic nature of the hydrochloride salt enhances water solubility, unlike the neutral, non-polar target compound.
  • Reactivity : The amine group acts as a nucleophile, enabling reactions with electrophiles (e.g., acyl chlorides), while the chlorine in the target compound may serve as a leaving group in substitution reactions.

Research Implications : Hept-6-yn-1-amine hydrochloride’s applications likely focus on bioactive molecule synthesis (e.g., pharmaceuticals), whereas the target compound’s en-yne system could be leveraged in cross-coupling reactions or material science.

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